molecular formula C8H13NO3 B13945850 3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one CAS No. 38222-35-4

3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one

Cat. No.: B13945850
CAS No.: 38222-35-4
M. Wt: 171.19 g/mol
InChI Key: ZJSXJPWKRFTYCX-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a dimethylamino group, two hydroxyl groups, and a methyl group attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor under controlled conditions. For example, a reaction involving dimethylamine and a cyclopentenone derivative in the presence of a catalyst can yield the desired compound . The reaction typically requires specific temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce alcohol derivatives

Scientific Research Applications

3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form additional hydrogen bonds. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one is unique due to its specific combination of functional groups and the cyclopentene ring structure

Properties

CAS No.

38222-35-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

3-(dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one

InChI

InChI=1S/C8H13NO3/c1-8(12)4-5(9(2)3)6(10)7(8)11/h10,12H,4H2,1-3H3

InChI Key

ZJSXJPWKRFTYCX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C1=O)O)N(C)C)O

Origin of Product

United States

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